molecular formula C11H19N B1582205 3-Heptylpyrrole CAS No. 878-11-5

3-Heptylpyrrole

Cat. No.: B1582205
CAS No.: 878-11-5
M. Wt: 165.27 g/mol
InChI Key: OVBAZQHUSHSARW-UHFFFAOYSA-N
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Description

3-Heptylpyrrole is an organic compound with the chemical formula C₁₁H₁₉N. It is characterized by a pyrrole ring structure with a heptyl group attached at the third position. This compound is a colorless to brown liquid with a density of approximately 0.89 g/cm³ and a boiling point of around 211-212°C . It is primarily used as a chemical reagent and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptylpyrrole can be synthesized through the reaction between a pyrrole base and a heptyl halide. The reaction typically occurs in an appropriate solvent under controlled conditions. For instance, the heptyl halide is reacted with pyrrole in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Heptylpyrrole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid, while substitution reactions can produce various N-substituted pyrroles.

Scientific Research Applications

3-Heptylpyrrole has diverse applications in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex pyrrole-containing compounds.

    Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism by which 3-Heptylpyrrole exerts its effects involves interactions with various molecular targets. The pyrrole ring structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties. These interactions can affect biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications .

Comparison with Similar Compounds

    Pyrrole: The parent compound with a simpler structure.

    3-Methylpyrrole: A similar compound with a methyl group instead of a heptyl group.

    3-Phenylpyrrole: Contains a phenyl group at the third position.

Uniqueness: 3-Heptylpyrrole is unique due to its longer carbon chain, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

3-heptyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBAZQHUSHSARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293106
Record name 3-Heptylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-11-5
Record name 3-Heptylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Heptylpyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural properties of 3-Heptylpyrrole and how is it used in polymer synthesis?

A1: this compound is an alkyl-substituted pyrrole monomer. While its exact molecular formula and weight weren't provided in the abstracts, it serves as a building block for synthesizing π-conjugated polymers. In the research, it's utilized in its N-protected form, specifically as 3-heptyl-N-(t-butoxycarbonyl)pyrrole (3-Hep; N-BOC) []. This monomer undergoes organometallic polycondensation to create poly(3-heptyl-N-(t-butoxycarbonyl)pyrrole-2,5-diyl), abbreviated as PPr(3-Hep; N-BOC) []. This polymerization leverages the reactivity of the 2- and 5- positions of the pyrrole ring for polymerization.

Q2: Can the N-protecting group be removed from the synthesized polymer, and what is the significance of this process?

A2: Yes, the t-butoxycarbonyl (BOC) group in PPr(3-Hep; N-BOC) can be thermally removed at 185°C. This deprotection yields poly(this compound) []. This step is crucial as it reveals the free nitrogen on the pyrrole ring, which can contribute to the polymer's electronic properties and potential applications. This free nitrogen can participate in interactions like hydrogen bonding or coordination, influencing the polymer's overall properties and potential for further modification.

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